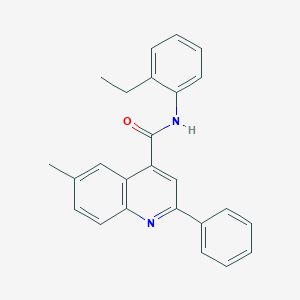

![molecular formula C18H16BrN3O3 B409838 N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide CAS No. 485394-63-6](/img/structure/B409838.png)

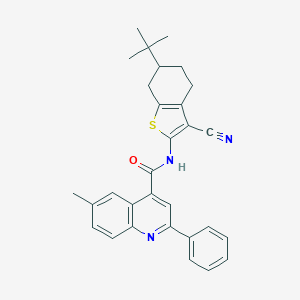

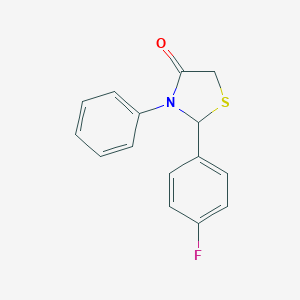

N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Analytical Methods in Chemical Research

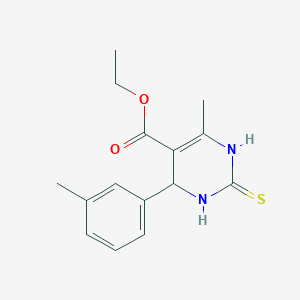

Analytical Techniques for Antioxidant Activity : Research in the field of antioxidants is significant due to their applications in food engineering, medicine, and pharmacy. Various tests such as the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP), and others are critical for determining the antioxidant activity of compounds. These assays, based on spectrophotometry, assess the kinetics of reactions involving antioxidants and may be applicable to studying the reactivity and antioxidant potential of complex molecules, including N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide (Munteanu & Apetrei, 2021).

Synthesis and Application of Brominated Compounds : The synthesis of brominated molecules and their applications, especially in the context of flame retardants and pharmaceuticals, is an area of active research. Studies on novel brominated flame retardants and their environmental and health impacts offer insights into the chemical properties and potential applications of brominated compounds in various industries. These insights can contribute to understanding the behavior and applications of N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide in related fields (Zuiderveen, Slootweg, & de Boer, 2020).

Chemical Properties and Research Applications

Chemical Inhibitors and Cytochrome P450 Isoforms : The study of chemical inhibitors, especially those affecting cytochrome P450 enzymes, is crucial for drug development and understanding drug interactions. Research in this area could provide valuable information on the metabolism and potential interactions of complex organic compounds, such as N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide, with human liver enzymes (Khojasteh et al., 2011).

Advanced Oxidation Processes for Organic Pollutants : The degradation of organic pollutants using advanced oxidation processes (AOPs) is a field of significant environmental relevance. Understanding the mechanisms, kinetics, and by-products of AOPs can inform the potential environmental impact and degradation pathways of synthetic compounds. This research area may indirectly relate to the environmental behavior and degradation of N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide in water treatment scenarios (Husain & Husain, 2007).

Mecanismo De Acción

Mode of Action

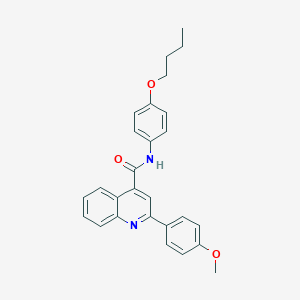

It is known that the compound contains a pyrrolidin-2-one moiety, which is a common structural feature in many bioactive compounds

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways, suggesting that this compound may have similar effects .

Pharmacokinetics

In silico studies suggest that the compound has good gastrointestinal absorption, blood-brain barrier permeation, skin permeation capability, and caco-2 permeability . The compound is also predicted to be metabolized by the cytochrome P450 family of liver enzymes .

Result of Action

Compounds with similar structures have been shown to have various biological activities, suggesting that this compound may have similar effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its targets.

Propiedades

IUPAC Name |

N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O3/c1-11-4-2-3-5-14(11)17(24)21-20-15-10-16(23)22(18(15)25)13-8-6-12(19)7-9-13/h2-9,15,20H,10H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNUVQDQZWQWEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide | |

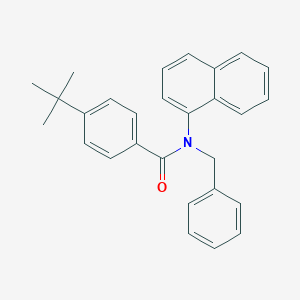

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

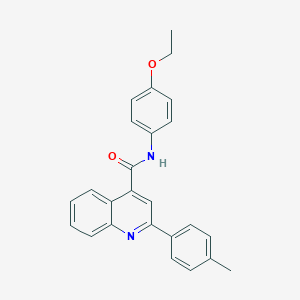

![N-(3,4-dichlorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B409766.png)

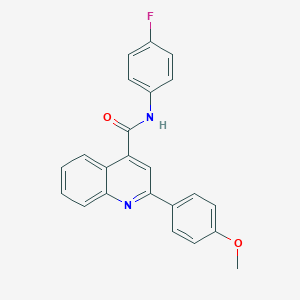

![2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B409767.png)

![N'-[(4-bromophenoxy)acetyl]-4-tert-butylbenzohydrazide](/img/structure/B409770.png)